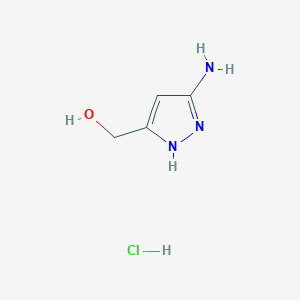
1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often used as a building block for more complex heterocyclic systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride can be synthesized through various methods. One common approach involves the methylation of pyrazole followed by amination. For instance, pyrazole can be reacted with methylating agents such as methyl iodide or methyl bromide to form 1,5-dimethylpyrazole. This intermediate can then be aminated using ammonia or other amine sources to yield 1,5-dimethyl-1H-pyrazol-3-amine .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the hydrolysis of 1,5-dimethyl-1H-pyrazol-3-amine acetate. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, such as dopamine receptor antagonists and antibiotics.
Industry: The compound is used in the production of organic photovoltaic materials and photonic crystals.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as a ligand for various receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: Another pyrazole derivative with similar structural features.
5-Amino-1,3-dimethylpyrazole: A compound with a similar pyrazole core but different substitution patterns.
Uniqueness
1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research .
Eigenschaften
IUPAC Name |
1,5-dimethylpyrazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-3-5(6)7-8(4)2;;/h3H,1-2H3,(H2,6,7);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPXZNGJSDCICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B7982009.png)


![1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride](/img/structure/B7982033.png)



